molecular formula C9H10Cl2N4O B6607676 3-(2-aminoethyl)-6-chloro-3,4-dihydro-1,2,3-benzotriazin-4-one hydrochloride CAS No. 2839139-10-3

3-(2-aminoethyl)-6-chloro-3,4-dihydro-1,2,3-benzotriazin-4-one hydrochloride

Cat. No.: B6607676
CAS No.: 2839139-10-3
M. Wt: 261.10 g/mol
InChI Key: OOSHOOPYVKQDLB-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-6-chloro-3,4-dihydro-1,2,3-benzotriazin-4-one hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a benzotriazinone core with an aminoethyl group and a chlorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-aminoethylamine with chloroform in the presence of a strong base, followed by cyclization and subsequent hydrochloride formation.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with controlled temperature and pressure conditions to ensure the purity and yield of the final product. The process involves the use of catalysts and solvents to facilitate the reaction and purification steps.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Aminoethyl)-6-chloro-3,4-dihydro-1,2,3-benzotriazin-4-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a reagent in various organic synthesis reactions.

Biology: In biological research, the compound may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: The compound has potential medicinal applications, such as in the development of new pharmaceuticals. It may be used as a precursor for drugs targeting specific diseases.

Industry: In the industrial sector, the compound can be utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 3-(2-Aminoethyl)-6-chloro-3,4-dihydro-1,2,3-benzotriazin-4-one hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes.

Molecular Targets and Pathways: The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. Further research is needed to elucidate these mechanisms in detail.

Comparison with Similar Compounds

  • 3-(2-Aminoethyl)aminopropyltrimethoxysilane

  • Tris(2-aminoethyl)amine

  • Tryptamine

Uniqueness: 3-(2-Aminoethyl)-6-chloro-3,4-dihydro-1,2,3-benzotriazin-4-one hydrochloride is unique due to its specific structural features, such as the presence of the benzotriazinone core and the chlorine atom. These features distinguish it from other similar compounds and contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

3-(2-aminoethyl)-6-chloro-1,2,3-benzotriazin-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4O.ClH/c10-6-1-2-8-7(5-6)9(15)14(4-3-11)13-12-8;/h1-2,5H,3-4,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSHOOPYVKQDLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)N(N=N2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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